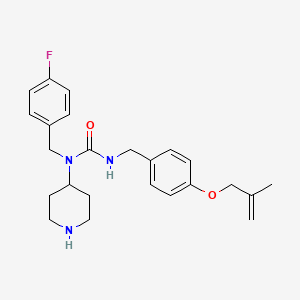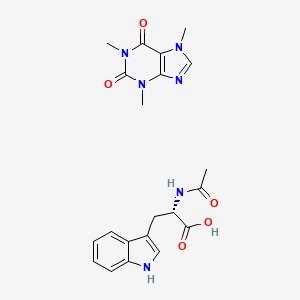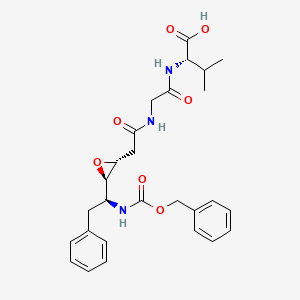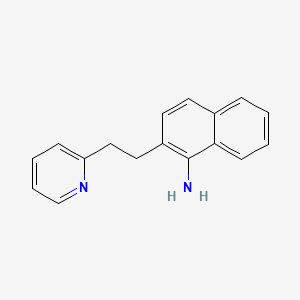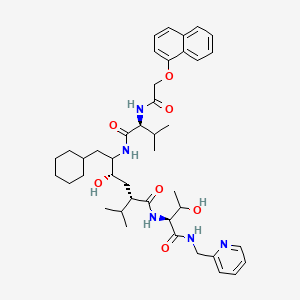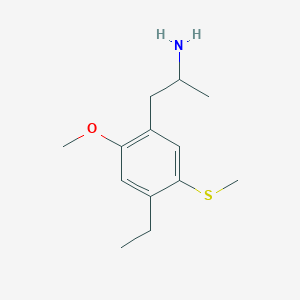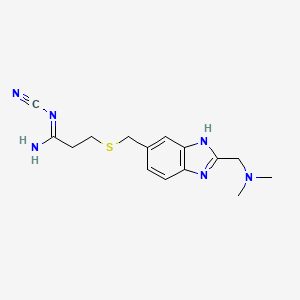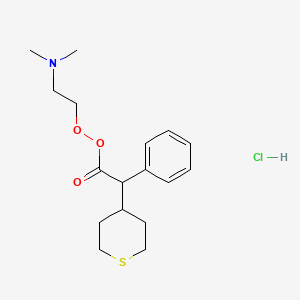
Cyclohexamethylenimine 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexamethylenimine 3,5-dinitrobenzoate is a chemical compound with the molecular formula C₁₃H₁₇N₃O₆ It is a derivative of benzoic acid and hexamethylenimine, characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexamethylenimine 3,5-dinitrobenzoate typically involves the reaction of 3,5-dinitrobenzoic acid with hexamethylenimine. The process begins with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This is followed by the reaction of 3,5-dinitrobenzoic acid with hexamethylenimine in the presence of a suitable solvent, such as acetone or methanol, under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and subsequent amine reaction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Cyclohexamethylenimine 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent
Major Products:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of cyclohexamethylenimine 3,5-diaminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Cyclohexamethylenimine 3,5-dinitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Cyclohexamethylenimine 3,5-dinitrobenzoate involves its interaction with biological molecules, particularly through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by binding to key enzymes and disrupting their function .
Comparison with Similar Compounds
Cyclohexamethylenimine 3,5-dinitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
- Methyl 3,5-dinitrobenzoate
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Uniqueness: this compound is unique due to the presence of the hexamethylenimine moiety, which imparts distinct chemical and biological properties compared to other nitrobenzoate derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
7270-75-9 |
|---|---|
Molecular Formula |
C13H17N3O6 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
azepane;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H13N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-4-6-7-5-3-1/h1-3H,(H,10,11);7H,1-6H2 |
InChI Key |
QSDQBPFMAVYUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNCC1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



